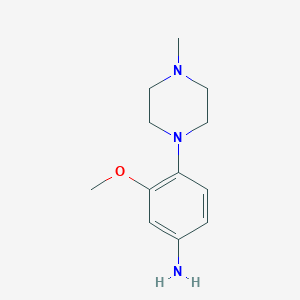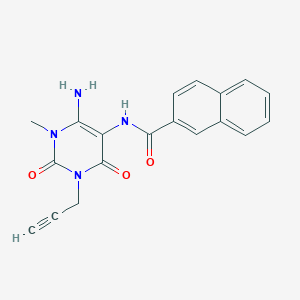
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide is a synthetic organic compound that belongs to the class of uracil derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 1-methyluracil, 2-naphthyl isocyanate, and propargyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to obtain the desired product on a large scale.
化学反应分析
Types of Reactions
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could inhibit or activate these targets, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
1-Methyluracil: A simpler uracil derivative with fewer functional groups.
5-Fluorouracil: A well-known anti-cancer drug with a similar uracil backbone.
2-Naphthylamine: Shares the naphthyl group but lacks the uracil structure.
Uniqueness
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
属性
CAS 编号 |
197075-93-7 |
|---|---|
分子式 |
C19H16N4O3 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-3-10-23-18(25)15(16(20)22(2)19(23)26)21-17(24)14-9-8-12-6-4-5-7-13(12)11-14/h1,4-9,11H,10,20H2,2H3,(H,21,24) |
InChI 键 |
HSNUFGFXYCAQHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
规范 SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
同义词 |
2-Naphthalenecarboxamide, N-[6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-(2-propynyl)-5-pyrimidinyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


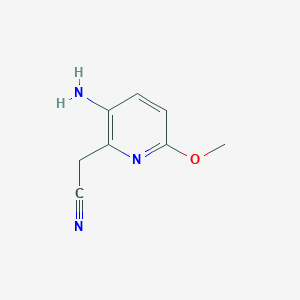



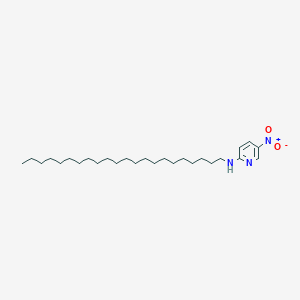

![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)

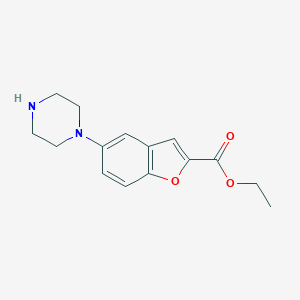
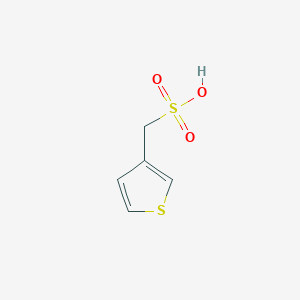

![Trisiloxane, 3,3'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)

